molecular formula C16H13F2N5O3S B2370985 7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034605-59-7

7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B2370985
CAS RN: 2034605-59-7
M. Wt: 393.37
InChI Key: XXSKTFPSRROVSW-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a tetrazole group, which is a type of heterocyclic aromatic compound that consists of a five-membered ring containing four nitrogen atoms . It also contains a sulfonyl group, which is a sulfur atom bonded to two oxygen atoms and connected to an R group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring and the sulfonyl group would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the tetrazole ring can participate in various reactions such as substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other molecules. It could potentially be used in the development of new materials or pharmaceuticals, but more research would be needed to determine its suitability for these applications .

properties

IUPAC Name

7-fluoro-4-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O3S/c17-11-1-4-15-10(7-11)9-23(5-6-26-15)27(24,25)12-2-3-14(18)13(8-12)16-19-21-22-20-16/h1-4,7-8H,5-6,9H2,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSKTFPSRROVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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